molecular formula C10H14BrFN2O B1474949 3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine CAS No. 1821429-78-0

3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine

Cat. No.: B1474949
CAS No.: 1821429-78-0
M. Wt: 277.13 g/mol
InChI Key: YETQBECFGDMUGT-UHFFFAOYSA-N
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Description

3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine is a useful research compound. Its molecular formula is C10H14BrFN2O and its molecular weight is 277.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrFN2O/c1-14(2)6-3-7-15-9-5-4-8(11)10(12)13-9/h4-5H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETQBECFGDMUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(E)-Diisopropyl diazene-1,2-dicarboxylate (15.80 g, 78.13 mmol) was added drop wise to 3-(dimethylamino)propan-1-ol (8.06 g, 78.13 mmol), 5-bromo-6-fluoropyridin-2-ol (10 g, 52.09 mmol) and triphenylphosphine (20.49 g, 78.13 mmol) in DCM (150 mL) cooled to 0-5° C. under an inert atmosphere. The resulting solution was stirred at ambient temperature for 16 h then the solvent, removed under reduced pressure. The residue was diluted with EtOAc (50 mL) and the solid removed by filtration and discarded. The filtrate was acidified with hydrogen chloride in dioxane. The solid was collected by filtration then dissolved in a sat. aqueous solution of Na2CO3 (200 mL) and extracted with EtOAc (3×100 mL). The combined organic layers were washed with water, brine, dried over Na2SO4 and concentrated in vacuo to afford the desired material (9.00 g, 62.3%). NMR Spectrum: 1H NMR (300 MHz, CDCl3) δ 1.89-1.98 (2H, m), 2.26 (6H, s), 2.34 (2H, t), 4.30 (2H, t), 6.53 (1H, d), 7.74 (1H, t). Mass Spectrum: m/z (ES+)[M+H]+=277.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.49 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
62.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine
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3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine
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3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine
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3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine
Reactant of Route 5
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3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine
Reactant of Route 6
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3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine

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